

# In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Lb-102

Author: BenchChem Technical Support Team. Date: December 2025



# A Novel Benzamide Antipsychotic for the Treatment of Schizophrenia

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Lb-102**, an N-methylated analogue of the well-established antipsychotic amisulpride, is a novel investigational drug under development for the treatment of schizophrenia. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of **Lb-102**, drawing from data from preclinical studies and pivotal Phase 1 clinical trials. **Lb-102** is designed to be a more potent version of amisulpride with improved permeability across the blood-brain barrier, potentially offering an enhanced efficacy and safety profile.

## **Core Pharmacological Attributes**

**Lb-102** is a selective antagonist of dopamine D2/D3 and serotonin 5-HT7 receptors. This dual antagonism is believed to be central to its antipsychotic effects. The N-methylation of amisulpride to create **Lb-102** was intended to increase its lipophilicity, thereby enhancing its ability to cross the blood-brain barrier.

### **Pharmacokinetics**



The pharmacokinetic profile of **Lb-102** has been characterized in a Phase 1, randomized, double-blind, placebo-controlled, single and multiple ascending dose study in 64 healthy volunteers (NCT04187560).

## **Absorption and Distribution**

Following oral administration, **Lb-102** exhibits nearly perfectly dose-linear plasma concentrations. It has a half-life of approximately 13 hours, which is amenable to once-daily dosing. Preclinical data suggested that the increased lipophilicity of **Lb-102** could lead to greater brain penetration compared to amisulpride.

### **Metabolism and Excretion**

While detailed metabolism and excretion pathways in humans are still under full investigation, **Lb-102** is an N-methylated analogue of amisulpride. Amisulpride itself undergoes minimal metabolism.

## **Quantitative Pharmacokinetic Data**

The following tables summarize the key pharmacokinetic parameters of **Lb-102** from the Phase 1 single ascending dose (SAD) and multiple ascending dose (MAD) studies.

Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters of Lb-102

| Dose   | Cmax (ng/mL)          | Tmax (hr)             | AUC<br>(ng·hr/mL)     | t1/2 (hr) |
|--------|-----------------------|-----------------------|-----------------------|-----------|
| 50 mg  | Data not<br>available | Data not<br>available | Data not<br>available | ~13       |
| 100 mg | Data not<br>available | Data not<br>available | Data not<br>available | ~13       |
| 150 mg | Data not<br>available | Data not<br>available | Data not<br>available | ~13       |
| 200 mg | Data not<br>available | Data not<br>available | Data not<br>available | ~13       |



Specific Cmax, Tmax, and AUC values for each dose cohort were not publicly available in the reviewed literature.

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters of Lb-102

| Dose Regimen | Trough<br>Concentrations | Accumulation<br>Ratio (RCmax) | Accumulation Ratio (RAUC) |
|--------------|--------------------------|-------------------------------|---------------------------|
| 75 mg BID    | Plateaued by Day 4       | 1.121 - 1.798                 | 1.472 - 1.925             |
| 100 mg BID   | Plateaued by Day 4       | 1.121 - 1.798                 | 1.472 - 1.925             |

BID = twice daily

# **Pharmacodynamics**

The primary pharmacodynamic effect of **Lb-102** is the antagonism of dopamine D2/D3 receptors in the striatum. This has been quantified in a positron emission tomography (PET) study in healthy volunteers (NCT04588129).

### **Receptor Occupancy**

A key finding from the PET study was that a steady-state once-daily oral dose of 50 mg of **Lb-102** resulted in a striatal dopamine receptor occupancy (RO) in the desired therapeutic range of 60-80% consistently over a 24-hour period. This level of receptor occupancy is associated with antipsychotic efficacy. Interestingly, the maximum dopamine RO lagged significantly behind the maximum plasma concentration of **Lb-102**.

Table 3: Dopamine D2/D3 Receptor Occupancy of Lb-102



| Dose                    | Receptor Occupancy<br>(Striatum) | Timepoint                     |
|-------------------------|----------------------------------|-------------------------------|
| 50 mg (single dose)     | Data not available               | -                             |
| 75 mg (single dose)     | Data not available               | -                             |
| 100 mg (single dose)    | Data not available               | -                             |
| 50 mg (multiple doses)  | 60-80%                           | Over 24 hours at steady state |
| 100 mg (multiple doses) | Data not available               | -                             |

## **Pharmacodynamic Effects on Prolactin**

As expected for a dopamine D2 receptor antagonist, **Lb-102** was observed to cause a transient elevation in prolactin levels in the majority of subjects who received the drug. These elevations were not associated with any clinical symptoms.

# Safety and Tolerability

**Lb-102** was generally safe and well-tolerated in the Phase 1 clinical trial at doses up to 150 mg per day.

Table 4: Summary of Key Adverse Events

| Adverse Event                                 | Doses Associated                    | Frequency                          | Clinical<br>Observations                                         |
|-----------------------------------------------|-------------------------------------|------------------------------------|------------------------------------------------------------------|
| Elevated Prolactin                            | All doses                           | Majority of treated subjects       | Transient, no clinical symptoms                                  |
| QT Interval<br>Prolongation                   | 200 mg                              | Evidence of transient prolongation | No clinical<br>observations or<br>stopping criteria<br>triggered |
| Acute Dystonia<br>(Extrapyramidal<br>Symptom) | 75 mg BID, 100 mg<br>QD, 100 mg BID | 4 instances                        | -                                                                |



QD = once daily, BID = twice daily

# Experimental Protocols Phase 1 Clinical Trial (NCT04187560)

Study Design: A randomized, double-blind, placebo-controlled, single-center study in 64 healthy adult volunteers. The study consisted of a single ascending dose (SAD) phase and a multiple ascending dose (MAD) phase.

#### SAD Phase:

- Cohorts: Initially planned for 50, 100, 200, and 400 mg.
- Procedure: Subjects received a single oral dose of Lb-102 or placebo. Pharmacokinetic and safety parameters were assessed at predetermined time points.

#### MAD Phase:

- Cohorts: Doses were determined based on observations from the SAD phase.
- Procedure: Subjects received multiple oral doses of Lb-102 or placebo. Trough
  concentrations of Lb-102 and its metabolite, amisulpride, were measured, and the
  accumulation was assessed.

Pharmacokinetic Analysis: Blood samples were collected at various time points post-dosing to determine the plasma concentrations of **Lb-102** and amisulpride. Standard non-compartmental analysis was used to calculate pharmacokinetic parameters.

# Dopamine Receptor Occupancy PET Study (NCT04588129)

Study Design: A study to measure the dopamine receptor occupancy of orally administered **Lb-102** in healthy volunteers using positron emission tomography (PET).

#### Procedure:



- Doses: Single doses of 50, 75, and 100 mg, and multiple doses of 50 and 100 mg were evaluated.
- Radiotracer: 11C-raclopride was used as the radiotracer for PET imaging.
- Imaging: PET scans were conducted at different time points after Lb-102 administration to measure the displacement of <sup>11</sup>C-raclopride from dopamine D2/D3 receptors, thereby quantifying receptor occupancy.

# Visualizations Signaling Pathway of Lb-102



Click to download full resolution via product page



Caption: Proposed signaling pathway of **Lb-102**.

## **Phase 1 Clinical Trial Workflow**



Click to download full resolution via product page

Caption: Phase 1 Clinical Trial Workflow (NCT04187560).

## **PET Study Experimental Workflow**





Click to download full resolution via product page

Caption: PET Study Experimental Workflow (NCT04588129).

### Conclusion

**Lb-102** demonstrates a promising pharmacokinetic and pharmacodynamic profile for a novel antipsychotic agent. Its dose-linear pharmacokinetics and a half-life supporting once-daily dosing are advantageous for patient compliance. The demonstrated ability to achieve target dopamine receptor occupancy at relatively low doses supports the hypothesis that **Lb-102** has enhanced brain permeability compared to its parent compound, amisulpride. While generally well-tolerated, the occurrence of extrapyramidal symptoms at higher doses warrants careful dose selection in future clinical development. The findings from these early-phase studies







provide a strong rationale for the continued investigation of **Lb-102** in patients with schizophrenia.

• To cite this document: BenchChem. [In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Lb-102]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860205#pharmacokinetics-and-pharmacodynamics-of-lb-102]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com